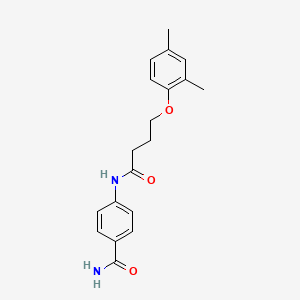
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an amide functional group (a carbonyl group attached to a nitrogen atom). The presence of a fluorine atom indicates that it’s a fluoroorganic compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a benzothiazole ring substituted with methyl groups at the 3, 4, and 5 positions, an amide group attached to a fluorinated benzene ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole ring, the amide group, and the fluorine atom. The benzothiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The amide group can participate in various reactions, including hydrolysis and nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its stability and possibly its fluorescence properties. The amide group could influence its solubility in water and other polar solvents .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide”, also known as “(E)-2-fluoro-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide”, focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Benzothiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacteria and fungi. The presence of the fluorine atom and the benzothiazole moiety enhances the antimicrobial activity, making it a promising candidate for developing new antibiotics .
Anticancer Research
Benzothiazole derivatives are known for their anticancer properties. This specific compound has been investigated for its ability to inhibit cancer cell proliferation. The fluorine atom in the structure can improve the compound’s metabolic stability and bioavailability, making it a valuable candidate for anticancer drug development .
Fluorescent Probes
The unique structure of this compound allows it to be used as a fluorescent probe. Benzothiazole derivatives are often used in bioimaging due to their strong fluorescence properties. This compound can be utilized in cellular imaging to study various biological processes at the molecular level .
Enzyme Inhibition
This compound has potential applications as an enzyme inhibitor. Benzothiazole derivatives have been studied for their ability to inhibit enzymes such as tyrosine kinases, which are involved in various signaling pathways in cells. This makes the compound a potential candidate for developing treatments for diseases related to enzyme dysregulation .
Anti-inflammatory Agents
Research has shown that benzothiazole derivatives can exhibit anti-inflammatory properties. This compound could be explored for its ability to reduce inflammation, making it a potential candidate for developing new anti-inflammatory drugs .
Material Science
In material science, this compound can be used in the development of new materials with unique properties. Benzothiazole derivatives are known for their electronic properties, and incorporating this compound into polymers or other materials could lead to the development of new materials with enhanced conductivity or other desirable characteristics .
These applications highlight the versatility and potential of “2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” in various fields of scientific research. Each application leverages the unique chemical properties of the compound, making it a valuable subject for further study.
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A.
Mécanisme D'action
Result of Action
The molecular and cellular effects of this compound depend on its specific targets. Potential outcomes include:
- Anti-inflammatory Activity : Some derivatives of indole exhibit anti-inflammatory effects . This compound may similarly modulate inflammation.
- Analgesic Properties : Certain indole-based compounds possess analgesic activity .
- Ulcerogenic Index : Interestingly, derivatives like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed both anti-inflammatory and analgesic activities .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability, solubility, and bioavailability are critical considerations.
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide holds promise for therapeutic exploration. Its multifaceted effects warrant deeper investigation, especially regarding its targets and clinical applications . 🌟
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-8-9-14-15(11(10)2)20(3)17(22-14)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCDKALSPLXSRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=CC=C3F)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B2414086.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)





![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414101.png)
![5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2414103.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414106.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)